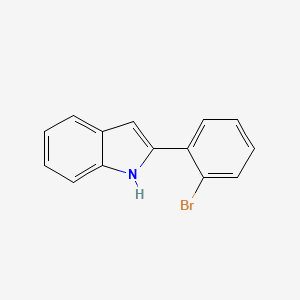

2-(2-bromophenyl)-1H-Indole

Description

Structure

3D Structure

Properties

CAS No. |

88207-45-8 |

|---|---|

Molecular Formula |

C14H10BrN |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-(2-bromophenyl)-1H-indole |

InChI |

InChI=1S/C14H10BrN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H |

InChI Key |

IXXSEPMMNIQWHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Br |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromophenyl 1h Indole and Analogues

Precursor-Based Synthetic Routes to Aryl-Substituted Indoles

The construction of the 2-aryl-indole core can be achieved through several precursor-based strategies. These routes typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the pyrrole (B145914) ring of the indole (B1671886) system.

Approaches Utilizing 2-Haloanilines and Alkynes (e.g., Sonogashira-Type Cyclizations)

A prominent and versatile method for the synthesis of 2-substituted indoles involves the palladium-catalyzed Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by a cyclization step. mdpi.comscispace.com This approach allows for the direct introduction of a variety of substituents at the 2-position of the indole ring. The initial Sonogashira coupling forms a 2-alkynylaniline intermediate, which then undergoes an intramolecular cyclization to afford the indole. researchgate.net

The cyclization of the 2-alkynylaniline intermediate can be promoted by various catalysts and conditions. thieme-connect.com Both palladium and copper catalysts have been effectively employed for this transformation. tandfonline.com For instance, a one-pot reaction can be carried out where the Sonogashira coupling is followed by a palladium-catalyzed cyclization. nih.gov In some variations, the cyclization is mediated by a base, such as sodium hydroxide (B78521) or potassium tert-butoxide. thieme-connect.comthieme-connect.com Microwave-assisted synthesis has also been shown to accelerate these reactions, leading to higher yields in shorter reaction times. thieme-connect.comnih.gov

The scope of this methodology is broad, tolerating a range of functional groups on both the aniline (B41778) and alkyne components. thieme-connect.com This flexibility makes it a powerful tool for the synthesis of diverse 2-arylindoles.

Strategies Involving 2-Halobenzaldehydes and Related Anilines

Another synthetic approach to 2-arylindoles utilizes 2-halobenzaldehydes and anilines as starting materials. osti.gov A notable example is the Kraus indole synthesis, which offers a flexible and one-pot method for preparing these compounds. osti.gov This reaction is compatible with various functional groups and proceeds at room temperature without the need for transition metal catalysts in the indole-forming step. osti.gov The initial step often involves a Sonogashira coupling of a 2-halobenzaldehyde with a terminal alkyne to generate the necessary precursor. osti.gov

The Bischler-Möhlau indole synthesis is another classical method that can be adapted for the synthesis of 2-arylindoles. This reaction typically involves the condensation of an α-halo-ketone with an excess of an aniline. nih.gov Modern variations of this synthesis have been developed, including microwave-assisted and solvent-free conditions, which can improve yields and reaction times. sciforum.net

Modifications of Classical Indole Syntheses (e.g., Fischer Indole Synthesis under Milder Conditions)

The Fischer indole synthesis is a cornerstone in indole chemistry, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This method can be applied to the synthesis of 2-arylindoles by using an appropriate aryl ketone. For instance, the reaction of phenylhydrazine with 2-bromoacetophenone (B140003) can yield 2-(2-bromophenyl)-1H-indole. orgsyn.org

Modifications to the classical Fischer indole synthesis have been developed to improve its scope and efficiency. One such modification involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the classical pathway. wikipedia.org The use of milder acidic conditions or alternative catalysts can also enhance the reaction's functional group tolerance. researchgate.net Microwave irradiation has also been successfully employed in Fischer indole syntheses to accelerate the reaction. researchgate.net

Below is a table summarizing the application of a modified Fischer Indole Synthesis for the preparation of various 2-aryl indoles.

| Aryl Ketone | Phenylhydrazine | Catalyst/Conditions | Product | Yield (%) | Reference |

| Acetophenone | Phenylhydrazine hydrochloride | Phosphomolybdic acid, CHCl3, 60°C | 2-Phenyl-1,2,3,4-tetrahydrocarbazole | 86 | researchgate.net |

| Suberone | Phenylhydrazine | Not specified | 2,3-Cycloheptenoindole | Not specified | wikipedia.org |

| Various aryl ketones | 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride | Acetic acid, ethanol, microwave | Various 2-aryl indoles | up to 93 | researchgate.net |

Copper-Catalyzed Domino Coupling/Cyclization for 2-(2-Bromoaryl)-1-aryl-1H-Indoles

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of N-heterocycles. A straightforward assembly of 1,2-disubstituted indoles, including 2-(2-bromoaryl)-1-aryl-1H-indoles, has been developed through a Cu(II)-catalyzed domino coupling/cyclization process. acs.orgorganic-chemistry.org This reaction proceeds under aerobic conditions, utilizing 2-alkynylanilines and boronic acids as starting materials. acs.orgorganic-chemistry.orgnih.gov

In this one-pot process, a wide range of 1,2-disubstituted indole derivatives can be synthesized efficiently. acs.orgorganic-chemistry.org The resulting 2-(2-bromoaryl)-1-aryl-1H-indoles are valuable intermediates that can be further functionalized. acs.orgorganic-chemistry.org For example, they can undergo a subsequent palladium-catalyzed intramolecular direct C(sp2)–H arylation to afford indolo[1,2-f]phenanthridines. acs.orgorganic-chemistry.org

The use of copper catalysis offers advantages in terms of cost and, in some cases, can provide complementary reactivity to palladium-based systems. arkat-usa.org

Targeted Synthetic Pathways to this compound Scaffolds

The synthesis of the specific compound this compound has been accomplished through various methods, primarily adapting the general strategies for 2-arylindole synthesis.

One documented route is the Fischer indole synthesis, where phenylhydrazine is reacted with 2-bromoacetophenone in the presence of phosphoric acid and polyphosphoric acid. orgsyn.org This classical approach provides a direct method to construct the desired indole scaffold.

Another targeted approach involves the palladium-catalyzed carbonylative cyclization of 2-(2-bromophenyl)-1H-indoles to produce 6H-isoindolo[2,1-a]indol-6-ones, indicating the successful prior synthesis of the starting indole. nih.govbeilstein-journals.org The synthesis of the precursor, this compound, is a critical step in this multi-step sequence.

Furthermore, this compound has been utilized as a key intermediate in the synthesis of more complex heterocyclic systems such as indolo[1,2-c]quinazolines and tetrahydrobenzoazepinoindoles. researchgate.netresearchgate.netacs.orgnih.gov These applications underscore the importance of efficient and reliable synthetic routes to this particular indole derivative. For instance, a copper-catalyzed C-N coupling and cyclization of 2-(2-bromophenyl)-1H-indoles with primary amides has been reported to yield indolo[1,2-c]quinazolines. researchgate.net

The following table details a specific synthesis of this compound.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-Bromoacetophenone | Phenylhydrazine | Phosphoric acid, Polyphosphoric acid, 120°C | This compound | Not specified | orgsyn.org |

| This compound | 1,3-Diketones | CuI (0.03 mol %), K3PO4, DMF, Microwave, 130°C | Indolo[2,1-a]isoquinoline derivatives | Low to good | mdpi.com |

Transformational Chemistry and Derivatization Strategies of 2 2 Bromophenyl 1h Indole

Carbonylative Cyclization Reactions

Carbonylative cyclization reactions involving 2-(2-bromophenyl)-1H-indole provide efficient pathways to polycyclic indole (B1671886) derivatives. These transformations typically employ transition metal catalysts, such as palladium, to facilitate the incorporation of a carbonyl group and subsequent ring closure.

Palladium-Catalyzed Annulations to Polycyclic Indoles (e.g., 6H-Isoindolo[2,1-a]indol-6-ones)

A significant application of this compound is its conversion to 6H-isoindolo[2,1-a]indol-6-ones through palladium-catalyzed carbonylative cyclization. thieme-connect.denih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org This process involves the reaction of the indole derivative with carbon monoxide in the presence of a palladium catalyst and a base. thieme-connect.denih.govbeilstein-journals.orgbeilstein-journals.org The resulting polycyclic structures are of interest due to their presence in various naturally occurring and pharmacologically active compounds. nih.govbeilstein-journals.org

Several research groups have independently developed successful methods for this transformation. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, one approach utilizes a catalytic system of palladium chloride (PdCl₂) and triphenylphosphine (B44618) (PPh₃) with triethylamine (B128534) (Et₃N) as the base in toluene (B28343) at 110 °C under 10 bar of carbon monoxide. thieme-connect.denih.govbeilstein-journals.orgbeilstein-journals.org Another method employs palladium acetate (B1210297) (Pd(OAc)₂), a different phosphine (B1218219) ligand (BuPAd₂), and 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethyl sulfoxide (B87167) (DMSO) at a higher temperature but lower carbon monoxide pressure. nih.govbeilstein-journals.orgbeilstein-journals.org A third variation uses 2-(2-iodophenyl)-1H-indoles as the starting material with a Pd(OAc)₂/PPh₃ catalyst system and potassium carbonate (K₂CO₃) as the base in toluene. beilstein-journals.orgbeilstein-journals.org

The scope of this reaction is broad, accommodating various substituents on the indole ring of the this compound substrate. Both electron-donating groups, such as methyl, and electron-withdrawing groups, like chloro, are well-tolerated, leading to the corresponding substituted 6H-isoindolo[2,1-a]indol-6-ones in high yields. thieme-connect.de Even substrates with branched alkyl chains at the 3-position of the indole or with substituents on the bromophenyl ring, such as a methoxy (B1213986) group, undergo the carbonylative cyclization successfully. thieme-connect.de

Table 1: Palladium-Catalyzed Carbonylative Cyclization of 2-(2-Bromophenyl)-1H-indoles

| Catalyst System | Base | Solvent | Temperature (°C) | CO Pressure (atm) | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂/PPh₃ | Et₃N | Toluene | 110 | 10 | 82 | thieme-connect.de |

| Pd(OAc)₂/BuPAd₂ | DABCO | DMSO | 120 | 1 | High | nih.govbeilstein-journals.org |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 100 | 20 | High | beilstein-journals.org |

The mechanism of the palladium-catalyzed carbonylative cyclization of this compound to 6H-isoindolo[2,1-a]indol-6-one is believed to proceed through a classical catalytic cycle involving three key steps: oxidative addition, carbon monoxide insertion, and reductive elimination. mdpi.com

The catalytic cycle is initiated by the oxidative addition of the aryl bromide (the C-Br bond of the 2-bromophenyl group) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precursor. This step forms a palladium(II) intermediate.

Following oxidative addition, carbon monoxide (CO) insertion occurs. The CO molecule coordinates to the palladium center and then inserts into the palladium-carbon bond, forming an acyl-palladium complex.

The final step is reductive elimination . This involves the intramolecular coupling of the acyl group and the indole nitrogen, leading to the formation of the C-N bond and the closure of the five-membered lactam ring. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of the palladium-catalyzed carbonylative cyclization are significantly influenced by the choice of the catalytic system and various reaction parameters.

Catalytic System: The selection of the palladium source and the phosphine ligand is critical. While PdCl₂ and Pd(OAc)₂ are common palladium precursors, the nature of the phosphine ligand can affect the stability and reactivity of the catalytic species. thieme-connect.denih.govbeilstein-journals.orgbeilstein-journals.org For instance, the use of triphenylphosphine (PPh₃) or more specialized ligands like BuPAd₂ can influence the reaction rate and yield. thieme-connect.denih.govbeilstein-journals.orgbeilstein-journals.org

Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is essential for the reaction. thieme-connect.debeilstein-journals.orgbeilstein-journals.org It is believed to neutralize the hydrogen bromide (HBr) that is formed during the reaction and may also play a role in the deprotonation of the indole nitrogen, facilitating the final reductive elimination step.

Carbon Monoxide Pressure: The pressure of carbon monoxide has a direct impact on the reaction yield. Studies have shown that increasing the CO pressure, for example from 5 atm to 10 atm, can lead to a higher yield of the desired product, 6H-isoindolo[2,1-a]indol-6-one. thieme-connect.de

Solvent and Temperature: The choice of solvent, such as toluene or DMSO, and the reaction temperature are also important parameters that need to be optimized to achieve high yields and good reaction rates. thieme-connect.denih.govbeilstein-journals.orgbeilstein-journals.org

The regioselectivity of the cyclization is generally high, with the reaction proceeding to form the five-membered lactam ring of the 6H-isoindolo[2,1-a]indol-6-one system. However, in cases where the starting indole has a substituent on the nitrogen atom, a different reaction pathway, such as an intramolecular Heck cyclization, may be favored. nih.govbeilstein-journals.orgbeilstein-journals.org

Intramolecular Heck Cyclization Pathways

When the nitrogen of the indole ring in this compound is substituted, for instance with an alkyl group, the reaction pathway under palladium catalysis can shift from carbonylative cyclization to an intramolecular Heck cyclization. nih.govbeilstein-journals.orgbeilstein-journals.org This leads to the formation of different polycyclic indole derivatives.

Specifically, the palladium-catalyzed reaction of 2-(2-bromophenyl)-1-alkyl-1H-indoles can yield indeno[1,2-b]indol-10(5H)-ones. nih.govbeilstein-journals.orgbeilstein-journals.org This transformation occurs under similar conditions to the carbonylative cyclization but the presence of the N-alkyl group prevents the cycloaminocarbonylation pathway. nih.govbeilstein-journals.org Instead, a Heck-type reaction takes place, involving the formation of a new carbon-carbon bond.

C-N Coupling and Annulation Reactions

Beyond carbonylative reactions, this compound is a valuable substrate for C-N coupling and subsequent annulation reactions, providing access to another class of fused heterocyclic systems.

Copper-Catalyzed C-N Coupling with Primary Amides Leading to Indolo[1,2-c]quinazolines

An efficient method for the synthesis of indolo[1,2-c]quinazolines involves the copper-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with primary amides. researchgate.net This transformation is thought to proceed through a sequential Ullmann-type C-N coupling followed by an intramolecular cyclization. researchgate.netresearchgate.net

This one-pot protocol utilizes an inexpensive copper catalyst system and readily available starting materials. researchgate.net The reaction likely involves the initial copper-catalyzed coupling of the primary amide with the aryl bromide of the this compound. This is followed by an intramolecular dehydrative cyclization to form the fused quinazoline (B50416) ring system. researchgate.net This method provides a convenient route to the core structure of compounds like hinckdentine A. researchgate.net

When 2-(2-bromophenyl)indoles react with cyanamide (B42294) under similar copper-catalyzed conditions, indolo[1,2-c]quinazolin-6-amines are formed. researchgate.net The proposed reaction pathway involves an intermolecular C-N coupling, followed by a C-N bond-forming cyclization and subsequent tautomerization. researchgate.net

Table 2: Copper-Catalyzed Reactions of 2-(2-Bromophenyl)-1H-indoles

| Reactant | Catalyst | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Primary Amides | Copper salts | Indolo[1,2-c]quinazolines | C-N Coupling/Annulation | researchgate.net |

| Cyanamide | CuI | Indolo[1,2-c]quinazolin-6-amines | C-N Coupling/Annulation | researchgate.net |

Mechanistic Intermediates in Copper-Catalyzed C-N Bond Formations

Copper-catalyzed C-N bond-forming reactions are pivotal in organic synthesis. While specific studies on this compound are part of a broader understanding, the mechanisms of copper-catalyzed arylations on the indole nucleus have been investigated. Computational and mass spectrometric studies on related indole systems have shed light on the mechanistic pathways. researchgate.net

For indoles with certain directing groups, a cationic Heck-like mechanism is proposed. researchgate.net This pathway involves a favorable six-membered chelation between the directing group and a copper(III) center, which dictates the site selectivity of the arylation. researchgate.net For instance, with an N-P(O)tBu2 group, C6 selectivity is observed, while an N-benzyl-3-pivaloyl indole directs the reaction to the C5 position. researchgate.net In contrast, a weaker directing group like an N-acetyl group leads to C2 site selectivity through a neutral Heck-like mechanism, which is primarily controlled by electronic effects. researchgate.net

A proposed catalytic cycle for a copper(II)-catalyzed oxidative annulation of enamines with arylboronic acids, which shares mechanistic features with intramolecular C-N bond formation, involves several key steps. rsc.org Initially, coordination of the enamine to the Cu(II) center occurs, followed by the formation of a Cu-N bond. Transmetalation with the arylboronic acid leads to an aryl-Cu(II) species. This intermediate is then oxidized to a Cu(III) species, which undergoes reductive elimination to form the N-arylated product and a Cu(I) species. The catalytic cycle is completed by the reoxidation of Cu(I) to Cu(II). rsc.org

C-H Functionalization Strategies on the Indole Core

Direct functionalization of carbon-hydrogen (C-H) bonds on the indole core represents an atom- and step-economical approach to introduce molecular complexity. Transition metal catalysis has been instrumental in achieving regioselective C-H activation at various positions of the indole ring.

Transition Metal-Catalyzed C-H Activation

A variety of transition metals, including palladium, ruthenium, rhodium, and iridium, have been successfully employed to catalyze the C-H functionalization of indoles. The inherent reactivity of the indole ring typically favors functionalization at the C2 and C3 positions of the pyrrole (B145914) moiety. nih.gov However, the development of directing group strategies has enabled selective activation of the less reactive C-H bonds on the benzenoid ring (C4, C5, C6, and C7 positions). nih.govresearchgate.net

Palladium catalysis has proven to be a powerful tool for the synthesis of complex fused heterocyclic systems starting from precursors like this compound. The synthesis of indolo[1,2-f]phenanthridines can be achieved through a palladium-catalyzed intramolecular C-H arylation of N-(o-bromoaryl)-2-arylindoles. arkat-usa.org This transformation involves the formation of two carbon-carbon bonds via a dual C-H bond activation process. rsc.org

One approach involves the reaction of 1-(2-bromophenyl)-1H-indole with arynes in the presence of a palladium catalyst. deepdyve.comnih.gov Another strategy combines a copper-catalyzed domino reaction to synthesize 2-(2-bromoaryl)-1-aryl-1H-indoles in one pot, which then undergo a palladium-catalyzed intramolecular direct C(sp²)-H arylation to yield the desired indolo[1,2-f]phenanthridines. researchgate.net The versatility of this methodology allows for the synthesis of a range of substituted indolo[1,2-f]phenanthridines from readily available N-(2-halophenyl)-indoles and iodobenzenes. rsc.org

Ruthenium catalysts have demonstrated remarkable versatility in the site-selective functionalization of the indole nucleus. mdpi.com By employing a directing group strategy, ruthenium catalysts can direct C-H activation to various positions. For instance, an aldehyde group at the C3 position can direct ruthenium-catalyzed alkenylation to the C4 position. acs.orgnih.gov This strategy is significant as 4-substituted indoles are precursors to various alkaloids. acs.org

Ruthenium-catalyzed reactions have been developed for the functionalization at both the pyrrole and benzenoid rings. mdpi.com For example, C3-selective alkenylation of indole derivatives has been achieved using an ester as a directing group, which is proposed to proceed through a six-membered metallacycle intermediate. rsc.org Furthermore, remote C6-selective C-H alkylation of indole derivatives has been reported, which is enabled by a cyclometalated ruthenium species at the C2 position and requires an ancillary ester directing group at the C3 position. scispace.com

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization | Ref. |

| [RuCl2(p-cymene)]2 | Aldehyde (at C3) | C4 | Alkenylation | acs.orgnih.gov |

| Ruthenium(II) | Ester | C3 | Alkenylation | rsc.org |

| Ruthenium(II) | N-pyrimidinyl & C3-ester | C6 | Alkylation | scispace.com |

Rhodium and iridium catalysts offer complementary reactivity for the C-H functionalization of indoles. Rhodium catalysis has been effectively used for C7-alkenylation of indoles. goettingen-research-online.de For example, using an N-pivaloyl directing group, rhodium catalysts can selectively functionalize the C7 position with various alkenes. researchgate.net This selectivity is attributed to the formation of a six-membered rhodacycle intermediate. researchgate.netchim.it

Iridium catalysts have been employed for unique transformations such as the tandem decarbonylative C-H bis-arylsulfenylation of indole at the C2 and C4 positions. nih.govacs.orgnih.gov This reaction utilizes a sacrificial adamantoyl-directing group and proceeds through the formation of six- and five-membered iridacycles at the C2 and C4 positions, respectively. nih.govacs.orgnih.gov Mechanistic studies suggest that a C-H activation-induced C-C activation is involved in the catalytic cycle. researchgate.netnih.gov Iridium catalysis has also been shown to facilitate C2-selective methylation of indoles using a pivaloyl directing group. rsc.org

| Catalyst | Directing Group | Position(s) Functionalized | Type of Functionalization | Ref. |

| Rhodium(III) | N-Pivaloyl | C7 | Alkenylation | goettingen-research-online.deresearchgate.net |

| Iridium(III) | Adamantoyl | C2, C4 | Bis-arylsulfenylation | nih.govacs.orgnih.gov |

| Iridium(III) | Pivaloyl | C2 | Methylation | rsc.org |

The use of directing groups attached to the indole nitrogen or at other positions of the ring is a cornerstone strategy for achieving high regioselectivity in C-H functionalization reactions. researchgate.net These groups coordinate to the metal catalyst, bringing it into proximity of a specific C-H bond and thereby controlling the site of reaction.

The N-P(O)tBu2 (di-tert-butylphosphinoyl) group has been instrumental in directing C-H activation to the benzenoid part of the indole. With a palladium catalyst, this group directs arylation to the C7 position, while a copper catalyst promotes C6 arylation. researchgate.netnih.gov This directing group can also be used for C4 or C6 phosphonylation. chim.it

The N-PtBu2 group has also been explored, showing diverse reactivity for C7-functionalizations, including arylation, olefination, and silylation. nih.gov

The pivaloyl group is another highly effective and removable directing group. When installed at the nitrogen atom (N-pivaloyl), it can direct rhodium-catalyzed C7-alkenylation. researchgate.netchim.it A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. researchgate.netnih.govresearchgate.net It has also been used to direct iridium-catalyzed C2-selective methylation. rsc.org

| Directing Group | Catalyst | Position(s) Functionalized | Type of Functionalization | Ref. |

| N-P(O)tBu2 | Palladium | C7 | Arylation | nih.govresearchgate.netnih.gov |

| N-P(O)tBu2 | Copper | C6 | Arylation | researchgate.netnih.gov |

| N-P(O)tBu2 | Palladium | C4, C6 | Phosphonylation | chim.it |

| N-PtBu2 | Palladium | C7 | Silylation, etc. | nih.gov |

| N-Pivaloyl | Rhodium | C7 | Alkenylation | researchgate.netchim.it |

| C3-Pivaloyl | Palladium/Copper | C4, C5 | Arylation | researchgate.netnih.govresearchgate.net |

| C3-Pivaloyl | Iridium | C2 | Methylation | rsc.org |

Photoredox Catalysis in Indole Functionalization

Photoredox catalysis has emerged as a powerful strategy for the functionalization of indoles under mild conditions, utilizing visible light to drive chemical transformations. researchgate.net This approach allows for the generation of highly reactive radical species from stable precursors, enabling a variety of C-H functionalization reactions that are often challenging to achieve through traditional methods. acs.org By merging photoredox catalysis with transition-metal catalysis, dual catalytic systems have been developed that offer unique reactivity and selectivity for modifying the indole core. acs.orgbeilstein-journals.org

Visible Light-Induced C-H Functionalizations (e.g., Acylation, Cyanomethylation)

Visible light-induced photoredox catalysis provides an efficient method for the direct C-H functionalization of indoles, notably at the C2 and C3 positions. Acylation and cyanomethylation are prominent examples of this strategy, installing valuable functional groups onto the indole scaffold.

C2-Acylation: The direct acylation of the indole C2-H bond has been successfully achieved by combining photoredox catalysis with transition-metal C-H activation. acs.orgresearchgate.net In a representative system, a dual catalytic approach using a palladium catalyst and an iridium-based photocatalyst enables the acylation of N-pyrimidylindoles at room temperature. acs.orgresearchgate.net This method employs aldehydes as the acyl source. acs.orgnih.gov The reaction proceeds smoothly and tolerates a wide array of functional groups on both the indole and aldehyde partners. acs.org Similarly, α-oxo acids can be used as acyl radical precursors in dual nickel/photoredox catalytic systems for the C-H acylation of indoles. nih.govrsc.org These reactions are often performed under exceptionally mild conditions, avoiding the need for high temperatures or harsh reagents. beilstein-journals.orgacs.org

Cyanomethylation: The cyanomethyl group is a versatile synthon in organic synthesis, and its direct introduction into the indole ring can be accomplished via photoredox catalysis. nih.gov This transformation uses bromoacetonitrile (B46782) as a source for the cyanomethyl radical. nih.govnih.govacs.org A photocatalyst, upon excitation by visible light (e.g., blue LEDs), reduces bromoacetonitrile to generate an acetonitrile (B52724) radical. nih.govescholarship.org This electron-deficient radical then preferentially attacks the electron-rich indole ring. nih.govescholarship.org The regioselectivity of the addition can be influenced by the substitution pattern of the indole. While functionalization often occurs at the C2-position for N-unsubstituted indoles, the reaction can be directed to the C3-position if the C2-position is blocked. nih.govescholarship.org The process is notable for its operational simplicity and the use of readily available starting materials. nih.govacs.org

Table 1: Examples of Visible Light-Induced C-H Functionalization of Indoles

| Functionalization | Position | Catalyst System | Acyl/Alkyl Source | Key Features |

|---|---|---|---|---|

| Acylation | C2 | Pd(OAc)₂ / fac-[Ir(ppy)₃] | Aldehydes | Room temperature; tolerates various functional groups; demonstrated in batch and flow. acs.orgnih.gov |

| Acylation | C2 | Ni / Ir photoredox | α-Oxo acids | Dual catalytic system; mild reaction conditions. nih.gov |

| Cyanomethylation | C2/C3 | fac-[Ir(ppy)₃] or other photocatalysts | Bromoacetonitrile | Utilizes blue LEDs; regioselectivity depends on indole substitution; avoids protecting groups. nih.govacs.orgescholarship.org |

Mechanistic Pathways of Photoredox Catalytic Cycles

The mechanisms of photoredox-catalyzed indole functionalizations typically involve the synergistic interplay of two or more catalytic cycles. beilstein-journals.org In the case of dual transition-metal/photoredox catalysis for C2-acylation, the process orchestrates a palladium-catalyzed C-H activation cycle with an iridium-catalyzed photoredox cycle. beilstein-journals.orgnih.gov

The proposed mechanism for the C2-acylation of an N-directing group-protected indole with an aldehyde is initiated by two concurrent cycles:

Palladium Cycle: The Pd(II) catalyst coordinates to the indole and undergoes C-H activation to form a five-membered palladacycle intermediate. beilstein-journals.orgnih.gov

Photoredox Cycle: The iridium photocatalyst (e.g., fac-[Ir(ppy)₃]) absorbs visible light and is excited to a long-lived triplet state, Ir(III)*. nih.gov This excited state is a potent single-electron transfer (SET) agent. In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), the excited photocatalyst can initiate the formation of an acyl radical from the corresponding aldehyde. beilstein-journals.org The aldehyde's hydrogen atom is abstracted, generating the acyl radical. nih.gov

The acyl radical is then intercepted by the palladacycle intermediate, leading to a Pd(III) species. beilstein-journals.org This high-valent palladium intermediate subsequently undergoes reductive elimination to furnish the C2-acylated indole product and a Pd(I) species. The photocatalyst is regenerated, and the palladium catalyst is returned to its active Pd(II) state by an oxidant, closing both catalytic cycles. beilstein-journals.org

For cyanomethylation, the mechanism follows a reductive quenching pathway. nih.govescholarship.org The photocatalyst in its excited state directly reduces bromoacetonitrile via a single-electron transfer. nih.gov The resulting radical anion fragments into a bromide anion and the key acetonitrile radical. This electron-deficient radical adds to the electron-rich C2 or C3 position of the indole, forming a benzyl-type radical intermediate. This intermediate is then oxidized by another SET event, regenerating the ground-state photocatalyst and forming a cation. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final cyanomethylated product. nih.govescholarship.org

Electrochemical C-H Functionalization

Electrochemistry offers a sustainable and powerful alternative for the C-H functionalization of indoles, often proceeding without the need for external chemical oxidants or metal catalysts. goettingen-research-online.defrontiersin.org By using electricity as a "traceless" reagent, these methods can generate reactive intermediates under mild conditions, providing access to a diverse range of functionalized indole derivatives. rsc.org

Metal- and Oxidant-Free Approaches to Indole Functionalization (e.g., C2-H/C3-H, C7-H)

Electrochemical methods have been developed for the regioselective functionalization of various C-H bonds on the indole nucleus, including those at the C2, C3, and even the more challenging C7 positions. These transformations are typically conducted in an undivided cell with simple carbon or platinum electrodes. researchgate.netsci-hub.se

C3-Functionalization: The inherent nucleophilicity of the indole C3-position makes it a common site for electrochemical functionalization. Halogenation (chlorination, bromination, and iodination) at the C3-position can be achieved using simple halide salts as the halogen source under catalyst- and oxidant-free conditions. sci-hub.se Similarly, C-H amidations and thiocyanations have been reported, demonstrating the versatility of this approach. goettingen-research-online.desci-hub.se

C2-Functionalization: While C3-functionalization is common, selective C2-functionalization can also be achieved. For instance, electrochemical C-H amidation of heteroarenes, including indoles, has been accomplished with N-alkyl sulfonamides in an aqueous medium without any metal catalyst or chemical oxidant. goettingen-research-online.defrontiersin.org

C7-Functionalization: The direct functionalization of the indole C7-H bond is less common but has been achieved electrochemically. Strategies involving the coupling of (hetero)arylamines with tethered alkynes have been shown to produce highly functionalized indoles, including those modified at the C7 position. researchgate.net

These metal- and oxidant-free electrochemical approaches are environmentally benign and offer high atom economy, making them attractive for sustainable chemical synthesis. researchgate.netnih.gov

Table 2: Examples of Metal- and Oxidant-Free Electrochemical Indole Functionalization

| Functionalization | Position | Electrode Setup | Reagent/Mediator | Key Features |

|---|---|---|---|---|

| Halogenation (I, Br, Cl) | C3 | Carbon or Platinum electrodes | Halide salts (e.g., KI, nBu₄NBr) | Catalyst- and oxidant-free; undivided cell; high regioselectivity. sci-hub.semdpi.com |

| Amidation | C2/C3 | Graphite anode / Platinum cathode | N-Alkyl sulfonamides | Metal- and oxidant-free; aqueous medium tolerant. goettingen-research-online.defrontiersin.org |

| Annulation | C2, C3, C7 | Carbon anode / Platinum cathode | Tethered alkynes / Ferrocene (redox mediator) | Synthesis of highly functionalized indoles and azaindoles. researchgate.netnih.gov |

| Thiocyanation | C3 | Carbon or Platinum electrodes | NH₄SCN | (Pseudo)halogenation; mild conditions. sci-hub.se |

Radical Intermediates in Electrochemical Transformations

Electrochemical C-H functionalization reactions of indoles are frequently mediated by radical intermediates generated through anodic oxidation. rsc.orgresearchgate.net Understanding the formation and reactivity of these intermediates is crucial for predicting and controlling the reaction outcomes. acs.org

In many cases, the indole itself is oxidized at the anode to form an indole radical cation. acs.org The distribution of spin and charge in this radical cation determines the site of subsequent reactions. This intermediate can then couple with a nucleophile or another radical species. frontiersin.org For example, in C-H amination reactions, an N-centered radical can be generated from an amine or amide precursor, which then couples with the indole radical cation. frontiersin.org

Alternatively, a reagent can be oxidized first to generate a radical that then attacks the neutral indole ring. This is the proposed pathway for electrochemical C3-bromination, where the bromide ion is oxidized to a bromine cation equivalent, which then undergoes nucleophilic attack by the indole. mdpi.com

In intramolecular cyclizations, such as the synthesis of functionalized indoles from N-aryl enamines or arylamines with tethered alkynes, the initial step is often the anodic oxidation of the amine nitrogen to generate an N-centered radical. researchgate.netrsc.org This radical then initiates a cascade of cyclization and further oxidation/deprotonation steps to form the final indole product. researchgate.netrsc.org The study of these radical intermediates, sometimes using techniques like cyclic voltammetry and in-situ EPR, provides valuable mechanistic insights and helps in the development of new, selective transformations. acs.org

Cross-Coupling Reactions Involving the Bromophenyl Moiety

The 2-(2-bromophenyl) substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex, fused polycyclic aromatic systems. The bromine atom is a prime site for palladium-catalyzed transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications is in the synthesis of 6H-isoindolo[2,1-a]indol-6-ones through intramolecular carbonylative cyclization. researchgate.netbeilstein-journals.org In this reaction, this compound is treated with carbon monoxide in the presence of a palladium catalyst. beilstein-journals.org The reaction proceeds via oxidative addition of the palladium catalyst to the C-Br bond, followed by CO insertion and subsequent intramolecular cyclization onto the indole nitrogen, ultimately forming the fused lactam structure. researchgate.net Different palladium catalysts and reaction conditions have been optimized for this transformation, allowing it to proceed even under atmospheric pressure of CO. beilstein-journals.org

If the indole nitrogen is substituted (e.g., with an alkyl group), the reaction pathway can change. Instead of aminocarbonylation, an intramolecular Heck-type cyclization may occur, leading to the formation of indeno[1,2-b]indol-10(5H)-ones. beilstein-journals.org

Beyond carbonylation, the bromophenyl moiety is amenable to other classical cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl groups by reacting this compound with appropriate boronic acids or their derivatives in the presence of a palladium catalyst. ias.ac.in Similarly, Ullmann-type coupling reactions can be used to form C-N bonds, as demonstrated in the synthesis of complex benzoimidazo beilstein-journals.orgmdpi.comdiazepinoindoles. researchgate.net These reactions highlight the synthetic utility of the bromo-substituent for the late-stage functionalization and elaboration of the indole core structure.

Table 3: Examples of Cross-Coupling Reactions of this compound Derivatives

| Reaction Type | Product Type | Catalyst System | Key Reagents | Notes |

|---|---|---|---|---|

| Carbonylative Cyclization | 6H-Isoindolo[2,1-a]indol-6-ones | PdCl₂/PPh₃ or Pd(OAc)₂/BuPAd₂ | Carbon Monoxide (CO) | N-unsubstituted indoles lead to aminocarbonylation. beilstein-journals.org |

| Heck Cyclization | Indeno[1,2-b]indol-10(5H)-ones | Pd(OAc)₂/BuPAd₂ | - | Occurs with N-alkyl substituted indoles. beilstein-journals.org |

| Suzuki-Miyaura Coupling | 2-(2-Arylphenyl)-1H-indoles | Pd(TFA)₂ | Arylboronic acids | C-C bond formation to replace the bromine atom. ias.ac.in |

| Ullmann Coupling | Benzoimidazo beilstein-journals.orgmdpi.comdiazepinoindoles | CuI / o-phenanthroline | 7-Bromo-1H-indole/indazole | Double C-N bond formation in a one-pot procedure. researchgate.net |

Suzuki-Miyaura Cross-Coupling of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. In the context of this compound, this methodology provides a direct and efficient route to introduce aryl and other substituents, leading to the formation of intricate molecular architectures.

The versatility of the Suzuki-Miyaura coupling is evident in its broad substrate scope. Various arylboronic acids, bearing both electron-donating and electron-withdrawing groups, can be effectively coupled with this compound. This allows for the synthesis of a wide range of 2-(biphenyl-2-yl)-1H-indole derivatives. The reaction generally exhibits good tolerance for a variety of functional groups on both the incoming arylboronic acid and the indole core. For instance, functional groups such as esters, ketones, and even other halides can often be tolerated under the reaction conditions. This compatibility is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies.

Research has demonstrated the successful coupling of various substituted phenylboronic acids with bromo-substituted aromatic compounds. For example, the coupling of 4-substituted phenylboronic acids (with methoxy, ethyl, and thiomethyl groups) with 5-bromo-1-indanone (B130187) proceeded in excellent yields. This highlights the reaction's robustness and its applicability to substrates with diverse electronic properties.

The following table provides a representative, though not exhaustive, overview of the types of arylboronic acids that can be coupled with this compound derivatives, along with typical reaction conditions.

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Good to Excellent |

| 4-Chlorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Good |

| 3-Tolylboronic acid | [Pd(allyl)Cl]₂ / XPhos | K₃PO₄ | THF/Water | High |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene/Water | Good |

This table is illustrative. Specific yields and optimal conditions can vary based on the exact substrates and catalytic system used.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the palladium has inserted into the carbon-bromine bond. The rate of this step can be influenced by the electronic nature of the aryl halide and the steric and electronic properties of the phosphine ligands on the palladium catalyst.

Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. The exact mechanism of transmetalation can be complex and may vary depending on the reaction conditions and substrates.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. This step forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination is often influenced by the steric bulk and electronic properties of the ligands on the palladium center.

The presence of the free N-H group in the indole ring can potentially influence the catalytic cycle. It has been suggested that acidic N-H groups can interact with the palladium catalyst, potentially forming inhibitory complexes. However, appropriate choice of ligands and reaction conditions can mitigate these effects, allowing for efficient cross-coupling.

Other Functionalization Pathways of this compound

Beyond cross-coupling reactions, the unique structure of this compound allows for other intriguing functionalization pathways, leading to the construction of complex three-dimensional scaffolds.

Dearomatizing Spirocyclization Reactions with Electrophilic Dihalides

A notable transformation is the dearomatizing spirocyclization, which allows for the direct conversion of indoles into spirocyclic indolenines and indolines. This reaction involves the formation of a new quaternary spirocyclic center at the C3 position of the indole ring.

In a specific application, unfunctionalized indoles can react with electrophilic dihalides in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), and a trialkylborane like triethylborane (B153662) (BEt₃). This process facilitates a double C-C bond formation. While the primary research has focused on unsubstituted indoles and those with simple alkyl or aryl groups at the C2 position, the principles can be extended to this compound.

The reaction of an indole with a dihalide, such as 1,4-dibromobutane, in the presence of t-BuOK/BEt₃, would be expected to yield a spirocyclic indolenine. The bromine atom on the 2-phenyl group would likely remain intact under these conditions, providing a handle for further functionalization of the spirocyclic product via reactions like the Suzuki-Miyaura coupling discussed previously.

This dearomatization strategy offers a rapid and efficient method for accessing complex spirocyclic structures from simple starting materials without the need for pre-functionalization of the aromatic precursor. The resulting spirocycles are valuable scaffolds in medicinal chemistry due to their rigid and three-dimensional nature.

| Reagent | Product Type | Key Features |

| Electrophilic Dihalides (e.g., 1,4-dibromobutane) | Spirocyclic Indolenines | - Double C-C bond formation- Creates a quaternary spirocenter- Retains the 2-(2-bromophenyl) moiety for further transformations |

Advanced Spectroscopic and Analytical Characterization of 2 2 Bromophenyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the characterization of 2-(2-bromophenyl)-1H-indole derivatives, offering detailed insights into the chemical environment of individual protons and carbon atoms within the molecular framework.

Proton NMR (¹H NMR) provides valuable information about the number of different types of protons and their neighboring atoms. For instance, in a derivative, 2-(2-bromophenyl)-3-phenyl-1H-indole-5-carbonitrile, the ¹H NMR spectrum recorded in CDCl₃ shows a broad singlet at δ 8.66 ppm, which is characteristic of the indole (B1671886) N-H proton. rsc.org The aromatic protons appear as a multiplet in the range of δ 7.26-7.72 ppm, while a singlet at δ 8.17 ppm is also observed. rsc.org

In another derivative, 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, the ¹H NMR spectrum in CDCl₃ displays distinct signals for the aromatic protons. nih.gov A doublet at δ 8.46 ppm (J = 8.0 Hz) and another at δ 7.85 ppm (J = 8.0 Hz) are observed, along with triplets at δ 7.57 ppm, δ 7.50 ppm, and δ 7.37 ppm. nih.gov A doublet at δ 7.43 ppm (J = 7.6 Hz), a triplet at δ 7.27 ppm, and a doublet at δ 6.85 ppm (J = 8.0 Hz) complete the aromatic region. nih.gov A singlet at δ 4.86 ppm is attributed to the methylene (B1212753) protons of the chloracetyl group. nih.gov

The following table summarizes the ¹H NMR data for a representative this compound derivative:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.66 | bs | - | N-H |

| 8.17 | s | - | Aromatic-H |

| 7.72-7.60 | m | - | Aromatic-H |

| 7.42-7.26 | m | - | Aromatic-H |

| ¹H NMR data for 2-(2-bromophenyl)-3-phenyl-1H-indole-5-carbonitrile in CDCl₃. rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 2-bromo-1H-indole, the ¹³C NMR spectrum shows signals that can be assigned to the different carbon atoms of the indole and bromophenyl rings. rsc.org The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For example, carbons attached to the electronegative bromine and nitrogen atoms will be deshielded and appear at a lower field (higher ppm value).

The following table presents typical ¹³C NMR chemical shifts for a 2-bromo-1H-indole derivative:

| Chemical Shift (δ) ppm | Assignment |

| 167.7 | C=O |

| 135.6 | Aromatic-C |

| 132.7 | Aromatic-C |

| 124.0 | Aromatic-C |

| 121.4 | Aromatic-C |

| 119.2 | Aromatic-C |

| 112.6 | Aromatic-C |

| 105.4 | Aromatic-C |

| 52.2 | OCH₃ |

| ¹³C NMR data for a derivative of 2-bromo-1H-indole in CDCl₃. rsc.org |

X-ray Diffraction Crystallography

The crystal structure of derivatives of this compound reveals important conformational details. For instance, in 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, the dihedral angle between the mean plane of the indole ring system and the mean plane of the 2-bromophenyl group is 77.6 (1)°. nih.goviucr.org This significant twist is a key conformational feature of the molecule. The non-hydrogen atoms of the chloracetyl group are essentially coplanar with the indole core. nih.gov

In another derivative, 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, the dihedral angles between the pyridine (B92270) ring and the pendant thiophene, indole, and bromobenzene (B47551) rings are 9.37 (17)°, 21.90 (12)°, and 69.01 (15)°, respectively. iucr.orgresearchgate.net

The following table summarizes key crystallographic data for a this compound derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.470 (5) |

| b (Å) | 21.353 (5) |

| c (Å) | 9.292 (5) |

| β (°) | 107.710 (5) |

| V (ų) | 1978.9 (15) |

| Crystallographic data for 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile. iucr.org |

The crystal packing of this compound derivatives is often governed by a network of intermolecular interactions. In the crystal structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, molecules form inversion dimers through weak C-H···O hydrogen bonds. nih.gov These dimers are further connected by head-to-head Cl···Cl intermolecular contacts, creating a molecular sheet. nih.gov Neighboring sheets are then stacked via additional short Cl···Cl contacts to build the three-dimensional structure. nih.goviucr.org

In the case of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, the crystal structure features intermolecular N-H···N hydrogen bonds that form inversion dimers. iucr.orgresearchgate.netnih.gov These dimers are linked into chains through C-H···π interactions and π-π stacking interactions between adjacent pyridine and pyrrole (B145914) rings of symmetry-related molecules. iucr.orgresearchgate.netnih.gov

The study of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives also highlights the importance of various intermolecular interactions, including slipped π–π interactions between indole systems, C—H⋯π hydrogen bonds, and weaker C—H⋯O and C—H⋯Br interactions in stabilizing the crystal packing. iucr.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.

The most prominent feature in the IR spectrum of this compound is the N-H stretching vibration of the indole ring. This typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. The precise position and shape of this peak can be influenced by hydrogen bonding interactions in the solid state or in concentrated solutions.

The aromatic C-H stretching vibrations of both the indole and the 2-bromophenyl rings are observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the indole ring is typically found around 1350-1250 cm⁻¹.

The presence of the bromine atom on the phenyl ring is indicated by the C-Br stretching vibration, which characteristically appears in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) and indole rings also provide valuable structural information in the 900-650 cm⁻¹ region.

While specific experimental data for this compound is not widely published, the expected IR absorption frequencies can be inferred from data available for closely related analogues, such as 2-(4-bromophenyl)-1H-indole and other substituted indoles. A representative table of expected IR absorptions is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch (Indole) | 1350 - 1250 | Medium |

| C-H In-plane Bend | 1250 - 950 | Variable |

| C-H Out-of-plane Bend | 900 - 650 | Strong |

| C-Br Stretch | 650 - 550 | Medium-Strong |

This table is a representation of expected values based on the analysis of related indole derivatives.

In a study on the synthesis of various 2-(substituted phenyl)-1H-indoles, the FT-IR spectra confirmed the cyclized structures. For instance, in a compound like 2-(4'-bromophenyl) indole, a characteristic -NH stretching vibration was observed around 3415 cm⁻¹. innovareacademics.in Similarly, for Schiff base derivatives of 1H-indole-2-carbaldehyde, the N-H stretching band was identified in the range of 3109-3165 cm⁻¹, while aromatic C-H stretching appeared around 3045-3097 cm⁻¹. ajchem-b.com The C-Br stretching vibration for an (E)-N-(4-bromophenyl)-1-(1H-indol-2-yl)methenamine was recorded at 641 cm⁻¹. ajchem-b.com These findings support the expected peak locations for the title compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated indole and phenyl rings. The indole chromophore itself typically exhibits two main absorption bands: a higher energy band around 200-230 nm and a lower energy band with fine structure between 260-290 nm. nist.gov

The substitution of a 2-bromophenyl group at the 2-position of the indole ring extends the conjugation, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to the parent indole. The extent of this shift is influenced by the electronic nature of the substituent and its steric interaction with the indole ring.

In a study of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles, the UV-Vis spectra were recorded in methanol. For 2-(4'-bromophenyl) indole, the absorption maxima (λmax) were observed at 221 nm, 285 nm, and 318 nm. innovareacademics.in For 2-(3',4'-dimethoxyphenyl) indole, the λmax values were 210 nm, 247 nm, 277 nm, and 315 nm. innovareacademics.in These data illustrate the influence of the substituted phenyl ring on the electronic transitions of the indole system.

The solvent used for analysis can also influence the position and intensity of the absorption bands. Polar solvents can interact with the solute, altering the energy levels of the ground and excited states. uomustansiriyah.edu.iq

A summary of the expected UV-Visible absorption maxima for this compound, based on data from analogous compounds, is presented below.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| 2-(4'-Bromophenyl) indole | Methanol | 221, 285, 318 | innovareacademics.in |

| 2-(3',4'-Dimethoxyphenyl) indole | Methanol | 210, 247, 277, 315 | innovareacademics.in |

| 3-(2-chlorophenyl)-1-(1H-indol-3-yl)prop-2-ene-1-one | DMF | 283.0, 341.5 | derpharmachemica.com |

| 3-(3-chlorophenyl)-1-(1H-indol-3-yl)prop-2-ene-1-one | DMF | 282.0, 340.5 | derpharmachemica.com |

This table provides experimental data for closely related indole derivatives to illustrate the expected absorption regions for the title compound.

The electronic properties, and therefore the UV-Vis spectrum, are a consequence of the extended π-system created by the fusion of the benzene and pyrrole rings in the indole nucleus, further extended by the 2-bromophenyl substituent. ajchem-b.com

Computational and Theoretical Investigations of 2 2 Bromophenyl 1h Indole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory has become a primary method for the quantum chemical study of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. materialsciencejournal.org DFT calculations are instrumental in exploring the fundamental aspects of the 2-(2-bromophenyl)-1H-indole system.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, are commonly used for this purpose. researchgate.net The optimization process reveals that the molecule is not planar. The indole (B1671886) and the 2-bromophenyl rings are twisted relative to each other. In related structures, such as 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole, the phenyl ring is nearly orthogonal to the indole framework, with a dihedral angle of 79.50 (8)°. nih.gov Similarly, in 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, the dihedral angle between the pyridine (B92270) ring and the bromobenzene (B47551) ring is 69.01 (15)°. researchgate.net This non-planar orientation in this compound is a result of steric hindrance between the ortho-bromine atom and the hydrogen atom on the C3 position of the indole ring.

Electronic structure analysis provides information about the distribution of electrons within the optimized geometry. This includes the calculation of atomic charges and dipole moments, which are essential for understanding the molecule's polarity and intermolecular interactions.

Table 1: Selected Optimized Structural Parameters for a Related Bromo-Phenyl Compound Data adapted from a study on 3′-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-4′-(4-bromophenyl)-1′-methyl-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one. researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) - DFT/B3LYP | Bond Length (Å) / Bond Angle (°) - XRD |

| C32-C31-C30 | 121.084° | 120.8(4)° |

This table illustrates the slight distortion from a typical hexagonal angle of 120° in the bromophenyl ring due to the bromine substituent, a feature also expected in this compound. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wuxiapptec.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely have significant contributions from the bromophenyl moiety. The HOMO-LUMO energy gap dictates the molecule's electronic properties and its potential use in optoelectronic applications. researchgate.net In computational studies of related indole derivatives, the HOMO-LUMO gap was found to be a key factor in their electronic behavior. mdpi.com For instance, calculations on other complex heterocyclic systems have shown that the distribution and energy of these orbitals are crucial for predicting charge transfer within the molecule. nih.govacs.org

Table 2: FMO Parameters for Related Indole and Heterocyclic Systems Data adapted from studies on various complex organic molecules. mdpi.comnih.gov

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Peptoid 5a | -8.51 | -4.01 | 4.50 |

| Peptoid 5b | -8.41 | -4.13 | 4.28 |

| Peptoid 5c | -8.24 | -4.21 | 4.03 |

| BDP Compound 2a | - | - | 1.11 |

| BDP Compound 2b | - | - | 1.09 |

This table showcases typical HOMO-LUMO energy values and gaps calculated for complex organic molecules, illustrating the range of electronic stability and reactivity that can be assessed using FMO analysis. mdpi.comnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. tandfonline.com It illustrates the charge distribution on the molecular surface, where different colors represent different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-deficient areas), prone to nucleophilic attack. tandfonline.comresearchgate.net

For this compound, the MEP map would be expected to show a region of high electron density (red) around the electronegative bromine atom and the nitrogen atom of the indole ring. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of positive potential (blue), making it a likely site for deprotonation or hydrogen bonding interactions. nih.gov Such analysis is crucial for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.denih.gov This method is particularly useful for studying intramolecular charge transfer (ICT) and donor-acceptor interactions. wisc.edu By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilization energy (E(2)) associated with electron delocalization. uni-muenchen.deaiu.edu

In this compound, significant donor-acceptor interactions are expected between the lone pair electrons on the indole nitrogen and the anti-bonding orbitals (σ*) of the adjacent C-C bonds, as well as between the π-orbitals of the indole and phenyl rings. These interactions stabilize the molecule and provide insight into its electronic communication pathways. For example, in a study on peptoids, NBO analysis revealed stabilization energies from hyperconjugative interactions on the order of several kJ/mol. mdpi.com

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Data adapted from a computational study on a peptoid compound. mdpi.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| LP (2) O5 | σ* C2-C31 | 9.5 |

| LP (1) N4 | σ* C7-H24 | 0.53 |

| σ C11-H35 | σ* N4-C6 | 5.72 |

This table provides examples of stabilization energies calculated from NBO analysis, demonstrating how this method quantifies the strength of intramolecular electronic interactions. mdpi.com

Global and local reactivity descriptors derived from DFT provide quantitative measures of chemical reactivity.

Fukui Functions (f(r)) : These functions identify which atoms in a molecule are most susceptible to nucleophilic (f+), electrophilic (f-), or radical attack (f0). scm.comresearchgate.net The regions with the highest Fukui function values are the most reactive sites.

Average Localized Ionization Energy (ALIE) : ALIE surfaces indicate the regions from which it is easiest to remove an electron. Lower ALIE values correspond to the most reactive sites for electrophilic attack. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : ELF and LOL are topological analyses that provide insight into electron localization. nih.govacs.org They visualize regions of high electron density corresponding to chemical bonds and lone pairs, helping to understand the electronic structure and bonding patterns.

Reduced Density Gradient (RDG) : The RDG analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the RDG against the electron density. nih.gov

For this compound, these descriptors would collectively provide a comprehensive picture of its reactivity, highlighting the indole N-H group, the electron-rich indole ring, and the C-Br bond as key sites for chemical transformations.

Quantum Chemical Methods and Basis Set Selection for Accurate Predictions

The accuracy of computational predictions is highly dependent on the chosen quantum chemical method and basis set. google.com For a molecule like this compound, which contains a heavy atom (bromine), careful selection is paramount.

Quantum Chemical Methods : DFT functionals like B3LYP are widely used for their efficiency and accuracy in describing the geometry and electronic properties of organic molecules. researchgate.netmdpi.com For more accurate energy calculations, especially for systems with potential van der Waals interactions between the rings, dispersion-corrected DFT methods (e.g., DFT-D) or higher-level theories like Møller–Plesset perturbation theory (MP2) may be employed. umich.eduacs.org

Basis Set Selection : A basis set is a set of mathematical functions used to build molecular orbitals. For general geometry optimizations, double-zeta basis sets like 6-31G(d) are often a reasonable starting point. rowansci.com However, for higher accuracy and to properly describe the diffuse nature of electrons and polarization effects, especially around the bromine atom, larger triple-zeta basis sets (e.g., 6-311+G(d,p), def2-TZVP) are recommended. google.comarxiv.org The inclusion of polarization functions (p, d) and diffuse functions (+) is crucial for obtaining reliable results for properties like electron affinity and non-covalent interactions. arxiv.orgwikipedia.org

Table 4: Common Basis Sets Used in DFT Calculations Information compiled from general computational chemistry resources. rowansci.comarxiv.org

| Basis Set Family | Example | Description | Typical Application |

| Pople Style | 6-31G(d) | Split-valence double-zeta with polarization on heavy atoms. | Initial geometry optimizations. |

| Pople Style | 6-311+G(d,p) | Split-valence triple-zeta with diffuse and polarization functions. | More accurate energy and property calculations. |

| Dunning Style | cc-pVDZ | Correlation-consistent polarized double-zeta. | Systematic convergence towards the basis set limit. |

| Ahlrichs Style | def2-TZVP | Polarized triple-zeta valence quality. | Recommended for DFT calculations on a wide range of elements. google.com |

Mechanistic Studies Through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. For reactions involving this compound, such as the synthesis of indolo[1,2-c]quinazolines, computational studies help to map out the intricate details of the reaction coordinates.

The synthesis of complex heterocyclic structures from this compound often involves multi-step reaction sequences catalyzed by transition metals like copper or palladium. Computational studies are pivotal in elucidating the plausible reaction pathways for these transformations. For instance, in the copper-catalyzed synthesis of indolo[1,2-c]quinazoline derivatives from this compound, theoretical calculations can map out the entire catalytic cycle. researchgate.net This typically involves an initial N-arylation (Ullmann condensation), followed by an intramolecular C-H amination.

While specific energy barrier values for the reactions of this compound are not extensively reported in dedicated studies, data from analogous systems provide valuable benchmarks. For example, in related copper-catalyzed C-N coupling reactions, activation energies for the rate-determining step have been computationally determined, offering a quantitative measure of the reaction's feasibility under different catalytic conditions.

Table 1: Illustrative Energy Barriers for Key Steps in Analogous Copper-Catalyzed Indole Functionalization Reactions

| Reaction Step | Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Aryl Halide + Cu(I) Catalyst | DFT (B3LYP) | 15 - 25 |

| C-N Bond Formation | Cu(III)-Amide Complex | DFT (B3LYP) | 10 - 20 |

| Reductive Elimination | Cu(III) Intermediate | DFT (B3LYP) | 5 - 15 |

Note: This table is illustrative and based on data from analogous copper-catalyzed reactions involving indole derivatives. The exact values for this compound may vary.

The performance of a catalyst is intrinsically linked to its interaction with the substrate. In the context of reactions involving this compound, computational modeling can shed light on how the catalyst, often a copper or palladium complex, binds to the indole substrate. These studies can reveal the nature of the bonding between the metal center and the coordinating atoms of the substrate (e.g., the indole nitrogen and the bromo-substituent).

Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are computational techniques frequently employed to analyze these interactions. They can quantify the extent of charge transfer between the catalyst and the substrate and characterize the nature of the chemical bonds formed in the catalyst-substrate complex. This understanding is crucial for optimizing catalyst performance. For example, by modeling the interaction of different ligands with the metal center, it is possible to predict how these ligands will affect the catalyst's activity and selectivity.

In copper-catalyzed reactions, DFT studies have explored the interactions between the copper catalyst and various electron-donating ligands. These computations help in understanding how the electronic and steric properties of the ligands influence the stability of the catalytic species and the energy barriers of the catalytic cycle, thereby guiding the experimental choice of the optimal ligand for a specific transformation. researchgate.net

Prediction of Electronic and Optical Properties

Computational quantum chemistry is a powerful tool for predicting the electronic and optical properties of molecules like this compound. These predictions are vital for identifying potential applications in materials science, particularly in the field of nonlinear optics (NLO).

The electronic properties of indole and its derivatives are significantly influenced by the nature and position of substituents on the indole ring. The 2-aryl substitution, as in this compound, creates an extended π-conjugated system. The bromine atom, being an electron-withdrawing group, can further modulate the electronic structure.

Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra, which provides information about the energies of electronic transitions within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and its optical properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity and can be indicative of potential NLO activity. nih.govacs.org

The key NLO properties that can be calculated computationally include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must be non-centrosymmetric.

Second Hyperpolarizability (γ): The third-order NLO response.

Table 2: Calculated Electronic and NLO Properties of Representative Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Indole | -5.8 | 0.2 | 6.0 | ~100 | ~50 |

| 2-Phenyl-1H-indole | -5.6 | -0.1 | 5.5 | ~180 | ~200 |

| 3-(p-Nitrophenyl)ethenyl-1H-indole | -5.9 | -2.5 | 3.4 | ~250 | ~4500 |

Note: This table presents approximate values for illustrative purposes, based on published data for related indole systems to demonstrate the effect of substitution. The exact values for this compound would require specific calculations.

These computational approaches not only allow for the prediction of properties but also provide a deep understanding of the structure-property relationships. This knowledge is invaluable for the targeted design of new this compound-based systems with tailored electronic and optical characteristics for advanced applications.

Advanced Applications and Future Research Directions in Aryl Substituted Indole Chemistry

Materials Science Applications of Aryl-Substituted Indoles

The unique electronic and photophysical properties of the 2-phenylindole (B188600) framework make it a compelling candidate for applications in materials science. omicsonline.orgomicsonline.org The presence of the bromophenyl group in 2-(2-bromophenyl)-1H-indole further modulates these properties, opening up possibilities for its use in various advanced materials.

Development of Organic Electronic and Optoelectronic Devices

Derivatives of 2-phenylindole are recognized for their high electron mobility, thermal stability, and photoluminescence, positioning them as ideal components for organic electronic and optoelectronic devices. omicsonline.orgomicsonline.org While direct applications of this compound in this area are still under exploration, its structural motif is a key component in larger, more complex systems designed for such purposes. The bromo-substituent provides a reactive handle for further functionalization, allowing for the fine-tuning of electronic properties necessary for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to undergo cross-coupling reactions at the bromine-substituted position is crucial for creating extended π-conjugated systems, which are fundamental to the performance of these devices.

Fluorescent Materials and Molecular Probes

Indole (B1671886) derivatives are intrinsically fluorescent, and this property can be tailored by the introduction of various substituents. The 2-phenylindole structure, in particular, is a known fluorophore. omicsonline.org Although specific studies detailing the fluorescent properties of this compound are not extensively documented in the reviewed literature, related structures show significant promise. For instance, derivatives of 2-phenylindole are utilized as fluorescent dyes. omicsonline.orgomicsonline.org The bromine atom can influence the photophysical properties, potentially leading to solvatochromic or ion-sensing fluorescent probes. Furthermore, the bromo-functionality allows for the covalent attachment of this indole unit to other molecules, enabling its use as a fluorescent tag or as part of a larger molecular probe designed to interact with specific biological targets. nih.gov

Components in Conducting Polymers

The development of conducting polymers is a significant area of materials science. ic.ac.ukbilpubgroup.com While polyacetylene was one of the first and simplest examples, research has expanded to include a variety of aromatic and heterocyclic units to enhance stability and processability. ic.ac.ukresearchgate.net Indole and its derivatives are attractive building blocks for conducting polymers due to their electron-rich nature. researchgate.net The 2-phenylindole structure contributes to the formation of conjugated polymer backbones. omicsonline.orgomicsonline.org Although direct polymerization of this compound is not explicitly detailed, its potential as a monomer is significant. The bromine atom can be utilized in polymerization reactions, such as Suzuki or Stille coupling, to create well-defined, conjugated polymers with tailored electronic and optical properties.

Synthetic Utility in Complex Molecule Synthesis

The strategic placement of the bromine atom on the phenyl ring of this compound makes it an exceptionally useful building block in organic synthesis, particularly for the construction of complex, polycyclic nitrogen-containing architectures.

Precursors for the Construction of Polycyclic Aromatic Nitrogen Heterocycles